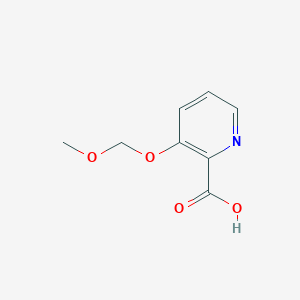![molecular formula C18H15N3S B13877415 N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)
N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a benzyl group, a pyrrolo[2,3-d][1,3]thiazole ring, and an aniline moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline typically involves multi-step organic reactions. One common method involves the cyclization of o-aminoalkynylthiazoles via microwave-assisted 5-endo-dig cyclization . This method is advantageous due to its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of thiazole and pyrrolo[2,3-d][1,3]thiazole, which have been shown to possess significant biological activities .
Scientific Research Applications
N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes and receptors, thereby modulating various biochemical pathways. For example, it has been shown to inhibit the aggregation factor of human platelets and poly (ADP-ribose) polymerase-1 .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as benzothiazole and pyrazolo[3,4-d]thiazoles . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
What sets N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline apart is its unique combination of a benzyl group, a pyrrolo[2,3-d][1,3]thiazole ring, and an aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H15N3S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline |
InChI |
InChI=1S/C18H15N3S/c1-2-5-13(6-3-1)11-19-15-8-4-7-14(9-15)16-10-17-18(21-16)20-12-22-17/h1-10,12,19,21H,11H2 |
InChI Key |
REMVHHSKDMOWKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC(=C2)C3=CC4=C(N3)N=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


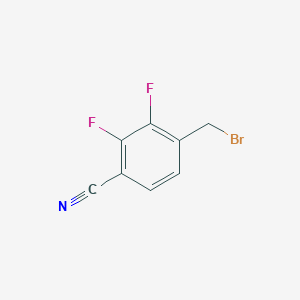
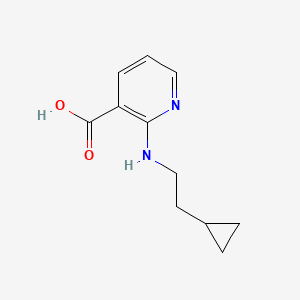
![3-[[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-5-yl]sulfanyl]propanoic acid](/img/structure/B13877359.png)
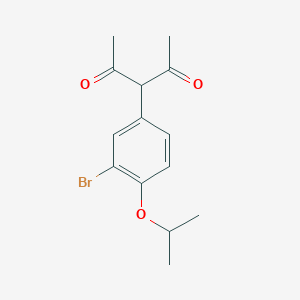
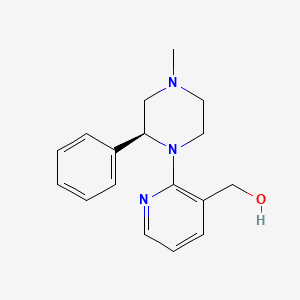
![Ethyl 3-[2-chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoate](/img/structure/B13877375.png)




![Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B13877424.png)


